![molecular formula C15H13ClN2 B2556321 1-[(2-Chlorophenyl)methyl]indol-6-amine CAS No. 1096264-48-0](/img/structure/B2556321.png)

1-[(2-Chlorophenyl)methyl]indol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

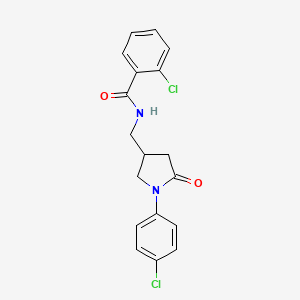

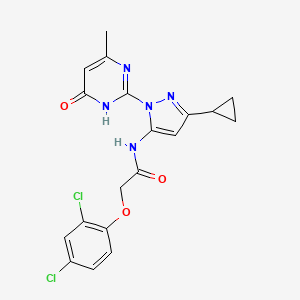

“1-[(2-Chlorophenyl)methyl]indol-6-amine” is a chemical compound with the molecular weight of 256.73 . It is also known by its IUPAC name "1-(2-chlorobenzyl)-1H-indol-6-amine" .

Molecular Structure Analysis

The InChI code for “this compound” is "1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2" . This indicates the presence of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid compound .Scientific Research Applications

Synthesis and Structural Evaluation

Research on indole derivatives often focuses on their synthesis and structural evaluation. For example, the synthesis of indole and gramine derivatives through Diels-Alder cycloaddition and Mannich reaction demonstrates the versatility of indole compounds in organic synthesis (Lovel Kukuljan et al., 2016). These methods facilitate the creation of complex molecules with potential applications in pharmaceuticals and material science.

Corrosion Inhibition

Indole derivatives have been explored as corrosion inhibitors, offering protection for metals in corrosive environments. Research indicates that amine derivative compounds, including those related to indole structures, exhibit significant corrosion inhibition efficiency on mild steel in acidic media (Y. Boughoues et al., 2020). This application is critical in extending the life span of metal structures and reducing maintenance costs.

Photoreaction and Fluorophore Development

Indole derivatives participate in photoreaction processes with halocompounds, leading to the creation of novel fluorophores. These reactions offer pathways to develop new protein labeling agents and bioactive indole derivatives, expanding tools available for biochemical research and diagnostics (C. Ladner et al., 2014).

Medicinal Chemistry

In medicinal chemistry, indole derivatives are key in synthesizing compounds with biological activity. For example, the transformation of heterocyclic compounds into monoamine oxidase-B inactivators showcases the therapeutic potential of indole-based molecules in treating neurological disorders (C. Ding & R. Silverman, 1993).

Material Science

Indole derivatives also find applications in material science, such as in the synthesis of poly(diphenylacetylenes) containing tert-amine moieties. These materials possess unique optical and electronic properties, making them suitable for use in electronic devices and sensors (Toru Katsumata et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-[(2-Chlorophenyl)methyl]indol-6-amine It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIQUMNSCFZUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)

![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)

![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)